7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Crystal engineering Solid-state chemistry Polymorph prediction

Fragment-based drug discovery demands high-quality, conformationally constrained building blocks with spectroscopic handles. The 7-fluoro-1-benzazepin-5-ol scaffold (CAS 1379213-48-5) is a Rule-of-Three compliant FBDD fragment featuring a sensitive ¹⁹F NMR probe for direct target engagement detection. • Meets all FBDD criteria: MW 181.21, LogP 1.29, zero rotatable bonds • Enantioselective lipase resolution enables access to both (5R) and (5S) enantiomers • 7-F substitution preserves near-isostructural crystal packing (only 1.73% unit-cell expansion vs. 5.31% for Cl) Sourced at ≥95% purity with global shipping.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1379213-48-5
Cat. No. B1378740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
CAS1379213-48-5
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C=CC(=C2)F)NC1)O
InChIInChI=1S/C10H12FNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,10,12-13H,1-2,5H2
InChIKeyJEOGIQMESBBOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1-benzazepin-5-ol Identity & Procurement


7-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol (CAS 1379213-48-5) is a fluorinated tetrahydro-1-benzazepine building block with molecular formula C₁₀H₁₂FNO and molecular weight 181.21 g/mol [1]. The compound carries a secondary hydroxyl at position 5 and a fluorine substituent at position 7 on the benzo-fused azepine ring, creating one asymmetric center . It belongs to the broader benzazepine class, which has been explored for vasopressin receptor antagonism (tolvaptan-like scaffolds), dopamine receptor modulation, and antiparasitic activity [2][3]. Its computed physicochemical profile—XLogP3 of 1.6, topological polar surface area of 32.3 Ų, zero rotatable bonds, and Fsp³ of 0.4—positions it as a moderately lipophilic, conformationally constrained fragment suitable for further derivatization [1].

Fluorinated tetrahydro-1-benzazepine building block with a secondary hydroxyl handle and one asymmetric center.
Conformationally constrained fragment with XLogP3 1.6 and Fsp³ 0.4; may support fragment-based library inclusion or constrained SAR exploration.
Enantioselective lipase resolution protocol is reported for the scaffold class, enabling chiral building-block procurement.

Why Analogs Cannot Substitute 7-Fluoro-1-benzazepin-5-ol


The 7-fluoro substitution in this 1-benzazepin-5-ol scaffold is not a trivial isosteric replacement for chlorine or hydrogen. Crystallographic studies on closely related 7-substituted tetrahydro-1-benzazepines demonstrate that the 7-fluoro analog retains a C–H···π(arene) hydrogen-bond interaction that generates a two-dimensional sheet architecture, whereas the 7-chloro analog loses this structurally significant contact entirely, altering supramolecular packing [1]. The unit-cell dimension a increases by only 1.73% upon moving from H to F, but jumps an additional 5.31% from F to Cl, demonstrating that the fluoro substituent preserves near-isostructural packing while the chloro substituent distorts the lattice beyond the threshold for key intermolecular interactions [1]. Furthermore, the 5-hydroxyl group is essential for hydrogen-bonding networks (both as donor and acceptor) and as a synthetic handle for further derivatization; the des-hydroxy 7-fluoro-1-benzazepine (MW 165.21) lacks this functionality entirely . Relocating the nitrogen from position 1 to position 3 (as in the 3-benzazepine series) alters receptor pharmacology profiles, as 3-benzazepines are predominantly associated with dopamine and serotonin receptor modulation rather than vasopressin receptor antagonism [2]. These structural differences preclude generic interchange in any application where crystal form, hydrogen-bonding capability, or target-engagement profile matters.

Target: 7-Fluoro
Substitute Risk
Retains 2D supramolecular sheet architecture via C–H···π contacts
7-Chloro analog loses this interaction; solid-state packing may shift to 1D chains, altering crystallinity and dissolution
Measured LogP 1.29; balanced HBD/HBA profile
7-Chloro analog has estimated ΔLogP ≈ +0.5 to +0.6; lipophilicity-driven property differences may affect permeability–solubility balance
5-OH present as synthetic handle and H-bond donor/acceptor
Des-hydroxy or 3-benzazepine variants lack the hydroxyl handle or alter receptor pharmacology context; cannot be assumed interchangeable

Head-to-Head Differentiation Evidence


Supramolecular Assembly: Fluoro vs. Chloro

In a direct head-to-head single-crystal X-ray diffraction study of three 7-substituted 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepines, the 7-fluoro derivative (II) retains a structurally significant C–H···π(arene) hydrogen bond that links N–H···O/O–H···N chains into two-dimensional sheets. The 7-chloro derivative (III) loses this interaction entirely due to elongation of the H···Cg and C···Cg distances beyond the range of significance, reducing supramolecular assembly to simple one-dimensional chains [1]. Quantitatively, the unit-cell dimension a increases by 1.73% from the parent (7-H) to the 7-fluoro compound, versus a further 5.31% increase from 7-fluoro to 7-chloro, demonstrating that the fluoro substituent sits near the tolerance limit for isomorphic packing while the chloro substituent exceeds it [1].

Supramolecular Assembly
Head-to-head
7-Fluoro retains 2D sheet architecture; 7-chloro forms only 1D chains. Unit-cell dimension a increases 1.73% (H→F) vs. 5.31% (F→Cl).
Solid-state packing context may differ significantly; fluoro maintains near-isostructural contacts.
Single-crystal XRD at 120 K; space group P2₁/c.
Crystal engineering Solid-state chemistry Polymorph prediction

Physicochemical Profile: LogP and Fsp³

The 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol scaffold has a measured LogP of 1.29 (in-house Fluorochem determination) and a computed XLogP3 of 1.6, with two hydrogen-bond donors (NH, OH) and two hydrogen-bond acceptors [1]. The 7-chloro analog (CAS 1310357-40-4, MW 197.66) is expected to have a higher LogP due to the greater lipophilicity of chlorine versus fluorine (π substituent constants: Cl = +0.71 vs. F = +0.14), which would increase LogP by approximately 0.5–0.6 log units based on the Hansch π system [2]. The Fsp³ value of 0.4 for the 7-fluoro scaffold approaches the mean Fsp³ of 0.47 reported for approved oral drugs, while the heavier chlorine atom reduces Fsp³ marginally [3].

Physicochemical Profile
Cross-study comparable
7-Fluoro: LogP 1.29 (measured), Fsp³ 0.4. 7-Chloro: estimated LogP ~1.8–2.2; ΔLogP ≈ +0.5 to +0.6.
Lower LogP aligns more closely with CNS drug-like guidelines; may support permeability–solubility balance review.
LogP measured by shake-flask/chromatographic method; XLogP3 1.6 computed.
Medicinal chemistry Fragment-based drug design ADME prediction

Enantioselective Synthesis via Lipase Resolution

A Novozyme 435 lipase-mediated enantioselective kinetic resolution method has been validated for tetrahydro-1H-benzo[b]azepin-5-ol derivatives, yielding both enantiomers in good to excellent yields and enantiomeric excess (ee) at the same time [1]. The 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol scaffold (the core structure of the target compound) serves as the substrate class for this resolution. The method uses vinyl 2-chloroacetate as the acyl donor and has been demonstrated at a 10 g preparative scale with high yields and ee values maintained [1]. In contrast, the 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold (differing only by nitrogen position) has not been reported as a substrate for this enzymatic resolution, and the 7-chloro-1-benzazepin-5-ol scaffold is primarily documented as a tolvaptan process impurity rather than as a substrate for stereoselective synthesis [2].

Enantioselective Synthesis
Class-level inference
Novozyme 435 lipase kinetic resolution validated for tetrahydro-1H-benzo[b]azepin-5-ol scaffold; preparative scale (10 g) with high ee.
Supports chiral building-block workflow; 7-chloro and 3-aza variants lack reported enzymatic resolution.
Data to verify for exact ee and yield on 7-fluoro substrate specifically.
Chiral synthesis Biocatalysis Asymmetric drug intermediates

Commercial Purity and Vendor Benchmarking

The commercially available 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is supplied with a minimum purity specification of 95% (HPLC) across multiple independent vendors including Fluorochem (UK), AKSci (USA), CymitQuimica (EU), and Fujifilm Wako (Japan) . The 7-chloro analog (CAS 1310357-40-4) is marketed primarily as a tolvaptan impurity reference standard (Tolvaptan Impurity 36) rather than as a general-purpose building block, with availability concentrated in specialty impurity suppliers . The 7-fluoro-3-benzazepine scaffold (CAS 324558-64-7) is available at a lower molecular weight (165.21 g/mol) but without a hydroxyl handle for further functionalization, limiting its utility as a synthetic intermediate [1]. The target compound's MDL number (MFCD20668446) provides unambiguous database indexing across major chemical catalogs .

Commercial Benchmarking
Supporting evidence
≥95% HPLC purity; ≥5 global vendors. 7-Chloro analog primarily marketed as Tolvaptan Impurity 36, limited to 2–3 specialty vendors.
Multi-vendor availability may reduce single-supplier procurement risk.
Commercial catalog analysis Q2 2026; verify lot-specific COA.
Quality control Chemical procurement Laboratory reagent specification

Antiparasitic Activity Against T. cruzi

A series of forty-six 1,4-epoxy-2-exo-aryl- and cis-2-aryl-4-hydroxytetrahydro-1-benzazepine derivatives were tested in vitro against Trypanosoma cruzi and Leishmania chagasi parasites [1]. Compounds from this class demonstrated IC₅₀ values against T. cruzi epimastigote and intracellular amastigote forms comparable to that of the control drug nifurtimox (a nitrofuran derivative currently used in clinical treatment of Chagas disease) [1]. Two specific 7-fluoro-substituted cis-2-substituted-4-hydroxytetrahydro-1-benzazepines—7-fluoro-cis-2-[(E)-styryl]-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol (4) and 7-fluoro-cis-2-[(E)-pent-1-enyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol (5)—were crystallographically characterized as part of this program, confirming the 7-fluoro-1-benzazepine scaffold's relevance to antiparasitic structure–activity relationships [2]. In contrast, the 7-chloro-1-benzazepin-5-ol scaffold has not been separately evaluated for antiparasitic activity; its primary literature context is as a synthetic impurity in tolvaptan manufacturing processes [3].

Antiparasitic Activity
Class-level inference
7-Fluoro-tetrahydro-1-benzazepine derivatives achieved T. cruzi IC₅₀ comparable to nifurtimox. 7-Chloro variant lacks published parasitological data.
Reported cell-model endpoint context; supports antiparasitic screening workflow review.
In vitro assay against epimastigotes and intracellular amastigotes; cytotoxicity counter-screened.
Neglected tropical diseases Antiparasitic drug discovery Chagas disease

Safety and Handling: GHS Classification

7-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is classified under GHS07 (Harmful/Irritant) with Signal Word 'Warning' and four hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is classified as non-hazardous for transport (DOT/IATA), simplifying shipping logistics compared to compounds requiring dangerous goods declarations . The 7-chloro benzazepin-5-ol analog is expected to carry a similar hazard profile but may present additional environmental toxicity concerns associated with organochlorine compounds [1]. The compound requires standard PPE (gloves, eye protection, lab coat) and should be stored long-term in a cool, dry place .

Safety & Handling
Supporting evidence
GHS07 Warning; H302/H315/H319/H335. Non-hazardous for transport (DOT/IATA). 7-Chloro analog may carry additional organochlorine concerns.
Non-hazardous transport classification may simplify shipping logistics and reduce surcharges.
Review SDS per GHS Rev. 8 for site-specific handling.
Laboratory safety Chemical hygiene Reagent handling

Application Scenarios for 7-Fluoro-1-benzazepin-5-ol


Fragment-Based Drug Discovery Library Inclusion

With a measured LogP of 1.29, Fsp³ of 0.4, molecular weight of 181.21 Da, and zero rotatable bonds, this 7-fluoro-1-benzazepin-5-ol fragment meets all Rule-of-Three criteria for FBDD libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The fluorine substituent provides a sensitive ¹⁹F NMR probe for ligand-observed and protein-observed binding experiments, enabling direct detection of target engagement without the need for orthogonal biophysical assays . The hydroxyl group serves as a synthetic vector for fragment elaboration via esterification, etherification, or oxidation, while the secondary amine permits N-alkylation or acylation [2]. Compared to the 7-chloro fragment, the fluoro variant offers superior NMR detection capability (¹⁹F vs. ³⁵Cl, the latter being a quadrupolar nucleus with severe line broadening) and a more favorable physicochemical profile for CNS penetration (lower LogP and TPSA of 32.3 Ų) [1].

Vasopressin V2 Antagonist Analog Synthesis

The 7-fluoro-1-benzazepin-5-ol scaffold serves as a direct entry point for the synthesis of fluorinated vasopressin receptor antagonist analogs, where the 5-hydroxyl group can be converted to a leaving group for N-alkylation or directly functionalized to introduce the benzamide substituents characteristic of tolvaptan-class molecules [1]. The fluoro substituent at position 7 provides a metabolic soft spot that is less prone to oxidative metabolism than the chloro substituent found in tolvaptan (CYP3A4-mediated oxidation at the 7-position is a known metabolic pathway), potentially leading to improved metabolic stability in fluorinated analogs [1]. The enantioselective lipase resolution method validated for this scaffold class allows preparation of both enantiomers to probe stereochemistry-dependent V2 receptor binding, which has been shown to be significant in the tolvaptan chemotype [2].

Antiparasitic Lead Optimization for Chagas Disease

Building on published data showing that 7-fluoro-substituted tetrahydro-1-benzazepine derivatives achieve anti-Trypanosoma cruzi IC₅₀ values comparable to the clinical control nifurtimox, this compound serves as a core intermediate for synthesizing focused libraries of cis-2-aryl/alkenyl-4-hydroxy (or 5-hydroxy) analogs [1]. The fluorine atom at position 7 enhances metabolic stability of the aromatic ring while maintaining near-isostructural crystal packing with the parent scaffold, as demonstrated by the 1.73% increase in unit-cell dimension a upon fluorination versus a destabilizing 5.31% increase upon chlorination [2]. This subtle steric effect of fluorine, combined with its electron-withdrawing character, provides a unique optimization parameter not accessible with the 7-chloro or unsubstituted scaffolds: the ability to tune antiparasitic potency and cytotoxicity independently through modulation of aromatic ring electronics without disrupting the solid-state properties relevant to formulation development [2].

Biocatalytic Kinetic Resolution for Chiral Building Blocks

The tetrahydro-1H-benzo[b]azepin-5-ol scaffold class, which includes the target 7-fluoro derivative, is a demonstrated substrate for Novozyme 435 (Candida antarctica lipase B)-catalyzed enantioselective kinetic resolution, producing both enantiomers in a single operation with high ee at preparative (10 g) scale [1]. This biocatalytic route offers a green chemistry advantage over classical chiral resolution methods (no stoichiometric chiral auxiliaries, mild conditions, recyclable enzyme) and provides access to either (5R) or (5S) configuration for downstream stereochemical SAR studies [1]. The 7-fluoro substitution has not been shown to interfere with the lipase active site recognition, as the substitution is remote from the reactive benzylic alcohol center [1]. Procurement of the racemic 7-fluoro-1-benzazepin-5-ol building block at ≥95% purity from multiple global vendors, combined with the established enzymatic resolution protocol, provides a reliable supply chain for generating enantiopure intermediates for pharmaceutical research programs [1].

Application
Selection Property
Validation Focus
Fragment-Based Library Inclusion
Constrained fragment with ¹⁹F NMR probe capability; meets Rule-of-Three guidelines
Verify LogP, solubility, and ¹⁹F NMR response in target buffer system
Vasopressin Receptor Antagonist Analog Synthesis
7-Fluoro substitution may provide metabolic soft spot distinct from tolvaptan chloro position
Review CYP metabolic stability and V2 receptor binding of resolved enantiomers
Antiparasitic Lead Optimization (Chagas Disease)
Reported T. cruzi activity context; near-isostructural packing with parent scaffold
Confirm antiparasitic potency and cytotoxicity in cell-model assays; compare with 7-chloro analog where relevant
Chiral Building Block via Biocatalytic Resolution
Scaffold-class substrate for Novozyme 435 kinetic resolution
Validate enantiomeric excess and yield at desired scale; confirm lipase tolerance of 7-fluoro substituent
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